1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one
Description
1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[221]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[221]heptan-2-one is a complex organic compound characterized by its bicyclic structure
Properties
IUPAC Name |
1,7,7-trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c1-15(19-17-9-11-25(7,21(19)29)23(17,3)4)27-13-14-28-16(2)20-18-10-12-26(8,22(20)30)24(18,5)6/h17-18,27-28H,9-14H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGMWZUNRTUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC(C1=O)(C2(C)C)C)NCCNC(=C3C4CCC(C3=O)(C4(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from simpler bicyclic ketones. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Camphorquinone: 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione
Uniqueness
1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one is unique due to its specific bicyclic structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
